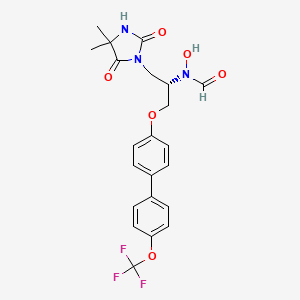
Unii-I8nwp25thf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-770 is a potent, selective and orally bioavailable MMP inhibitor.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis and Electronics
The synthesis of novel materials, particularly in the field of nanoparticles, is essential for advancements in various industries including electronics. The development of new semiconducting materials, for instance, has propelled the evolution from vacuum tubes to diodes and transistors, eventually leading to the creation of miniature chips used in modern electronic devices (Cushing, Kolesnichenko, & O'Connor, 2004).
Translating Research into Innovations
The translation of basic scientific research into practical and deployable innovations is a longstanding human endeavor. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in converting scientific discoveries into technological advancements that benefit society. They achieve this by providing training, education, and financial support to cultivate viable and socially beneficial businesses based on scientific innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environments in Scientific Research
Large scientific applications often involve a group of geographically dispersed scientists. Collaborative working environments, facilitated by various tools and software, address the challenges of remote development and data sharing, thereby enhancing the efficiency of scientific research processes. Such frameworks offer application-centric facilities and are particularly beneficial for large scientific applications that are under continuous development (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
University Research Programs
University-led research initiatives, such as the University Nanosat Program (UNP), provide a platform for students to build and fly student-built nanosatellites. These programs not only foster the training of the next generation of aerospace professionals but also facilitate the infusion of innovative methodologies and technologies in aerospace institutions (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
International Collaborations and Scientific Research
Organizations like the International Institute of Theoretical and Applied Physics (IITAP) play a crucial role in promoting scientific research and teaching, especially in developing regions. They provide a platform for scientific dialogue and collaboration among scientists from different countries and help strengthen the infrastructure in science and technology in partnership with research and teaching institutions in developing countries (Vary, 2008).
Propiedades
Número CAS |
220614-50-6 |
|---|---|
Nombre del producto |
Unii-I8nwp25thf |
Fórmula molecular |
C22H22F3N3O6 |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide |
InChI |
InChI=1S/C22H22F3N3O6/c1-21(2)19(30)27(20(31)26-21)11-16(28(32)13-29)12-33-17-7-3-14(4-8-17)15-5-9-18(10-6-15)34-22(23,24)25/h3-10,13,16,32H,11-12H2,1-2H3,(H,26,31)/t16-/m0/s1 |
Clave InChI |
IIHFBHZWJNGWRC-INIZCTEOSA-N |
SMILES isomérico |
CC1(C(=O)N(C(=O)N1)C[C@@H](COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABT-770; ABT 770; ABT770; UNII-I8NWP25THF; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)
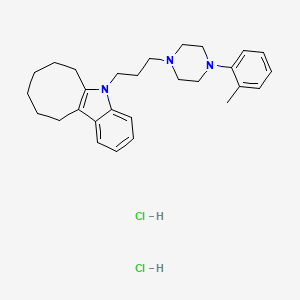
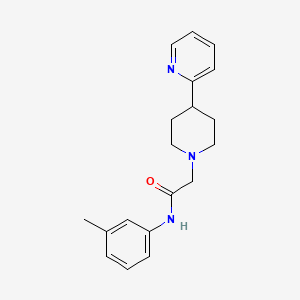
![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)
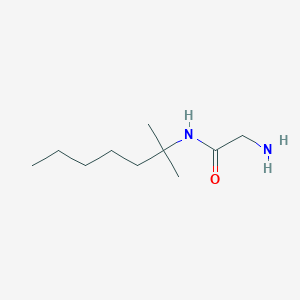
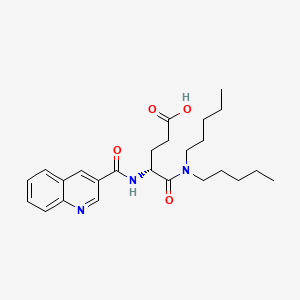
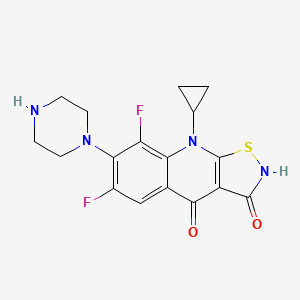
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

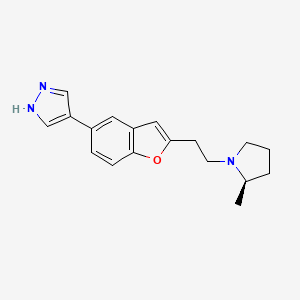
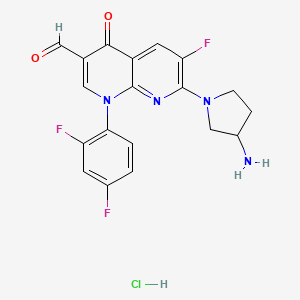
![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)
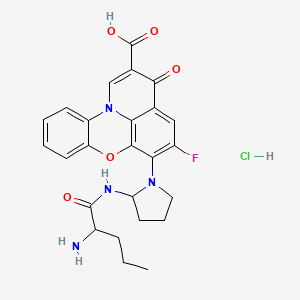
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)